2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
The compound “2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, a pyrrolo[3,4-d]pyrimidin-6(7H)-yl group, and an ethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the ethoxyphenyl and pyrrolo[3,4-d]pyrimidin-6(7H)-yl groups suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ethoxyphenyl group could potentially undergo reactions typical of ethers and phenyl groups, while the pyrrolo[3,4-d]pyrimidin-6(7H)-yl group could potentially participate in reactions typical of pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ethoxyphenyl and pyrrolo[3,4-d]pyrimidin-6(7H)-yl groups could influence the compound’s solubility, reactivity, and stability .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are a focal point in medicinal chemistry due to their broad pharmacological properties. Research developments highlight the synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine compounds, emphasizing their potential in anti-inflammatory drug development. These compounds exhibit inhibitory effects against key inflammatory mediators, suggesting their utility in designing novel anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Heterocyclic Compounds as Bioactive Molecules
Heterocyclic compounds, including pyrimidines, play significant roles in pharmaceuticals, exhibiting diverse biological activities. The importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, for instance, showcases the application of these structures in developing lead molecules for medicinal purposes. This approach underlines the adaptability and broad applicability of heterocyclic compounds in drug discovery and development processes (Parmar et al., 2023).
Enaminones in Heterocyclic Synthesis
Enaminoketones and enaminonitriles, closely related to the query compound, serve as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their role in heterocyclic synthesis is crucial, given their enone character, which facilitates annulation and access to common motifs in alkaloid structures. This versatility underscores the potential of compounds like 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone in synthetic organic chemistry and the development of bioactive molecules (Negri et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14-5-3-12(4-6-14)7-16(20)19-9-13-8-17-11-18-15(13)10-19/h3-6,8,11H,2,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQXIILAQZBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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